6-Acetyl-5-ethylcyclohex-2-en-1-one

Description

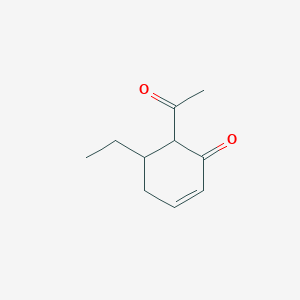

6-Acetyl-5-ethylcyclohex-2-en-1-one is a substituted cyclohexenone derivative characterized by a cyclic ketone framework with an acetyl group at the C6 position and an ethyl substituent at C3. The conjugated enone system (C2-C3 double bond and C1 ketone) imparts reactivity toward nucleophilic additions and reductions, while the acetyl and ethyl groups influence steric and electronic properties .

Properties

CAS No. |

182866-45-1 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

6-acetyl-5-ethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H14O2/c1-3-8-5-4-6-9(12)10(8)7(2)11/h4,6,8,10H,3,5H2,1-2H3 |

InChI Key |

DQECZBXTXWNLQF-UHFFFAOYSA-N |

SMILES |

CCC1CC=CC(=O)C1C(=O)C |

Canonical SMILES |

CCC1CC=CC(=O)C1C(=O)C |

Synonyms |

2-Cyclohexen-1-one, 6-acetyl-5-ethyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Modifications

The following table highlights key structural differences and similarities between 6-Acetyl-5-ethylcyclohex-2-en-1-one and related compounds:

Key Observations :

- Steric Effects : The ethyl substituent at C5 introduces greater steric hindrance than the methyl or isopropenyl groups in other analogs, which may slow down nucleophilic attacks at adjacent positions.

- Reactivity : Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate exhibits ester functionality, making it susceptible to hydrolysis or transesterification, unlike the ketone-dominated reactivity of this compound.

Crystallographic and Conformational Differences

While direct crystallographic data for this compound is unavailable, software tools like Mercury CSD and WinGX enable structural comparisons with analogs. For example:

- Ring Conformation: Cyclohexenone derivatives typically adopt a half-chair conformation. Substituents like ethyl or acetyl groups may distort this geometry, affecting packing efficiency in crystal lattices.

- Hydrogen Bonding : Compound 4 forms intramolecular hydrogen bonds between the C6 hydroxy and C1 ketone groups, a feature absent in this compound due to its acetyl substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.